molecular formula C20H23N3O6S B14919025 Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Cat. No.: B14919025
M. Wt: 433.5 g/mol
InChI Key: HYDQPAMGFWNIOA-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate is a synthetic compound featuring a benzoate ester core modified with a hydrazinylcarbonothioyl group and a 3,4,5-trimethoxybenzoyl moiety. This structure combines a thiosemicarbazide backbone with aromatic methoxy groups, which are critical for biological interactions, particularly in anticancer applications. The compound is synthesized via multi-step reactions involving hydrazine derivatives and aryl carbonyl precursors, as demonstrated in protocols for analogous trimethoxyphenyl-linked Combretastatin derivatives . Its molecular formula is C₂₃H₂₆N₄O₇S (molecular weight: 502.54 g/mol), with elemental composition C (54.97%), H (5.21%), N (11.15%) .

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 4-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioylamino]benzoate

InChI

InChI=1S/C20H23N3O6S/c1-5-29-19(25)12-6-8-14(9-7-12)21-20(30)23-22-18(24)13-10-15(26-2)17(28-4)16(11-13)27-3/h6-11H,5H2,1-4H3,(H,22,24)(H2,21,23,30)

InChI Key

HYDQPAMGFWNIOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate typically involves multiple steps:

    Formation of the Hydrazino Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Thiosemicarbazide Formation: The hydrazide is then reacted with carbon disulfide and potassium hydroxide to form the thiosemicarbazide intermediate.

    Coupling Reaction: The final step involves the coupling of the thiosemicarbazide intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzoate derivatives modified with hydrazide or thiosemicarbazide groups. Below is a comparative analysis with structurally and functionally related compounds:

Compound Key Structural Features Biological/Physical Properties References
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Benzoate core with hydrazinylcarbonothioyl group (no trimethoxyphenyl substitution). 26% HeLa cell inhibition at 100 μM; reduced activity (15%) at 150 μM.
Ethyl 4-(carbamoylamino)benzoate Urea (carbamoyl) group instead of thiosemicarbazide. Tested as aquaporin-3/7 inhibitors; role in water channel regulation.
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate Fluorobenzoyl substitution instead of trimethoxyphenyl-hydrazinylcarbonothioyl. No direct bioactivity data; structural analog used in material science for resin properties.
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one Oxazolone core with trimethoxyphenyl groups; precursor for Combretastatin analogs. Anticancer activity via tubulin inhibition; higher potency than thiosemicarbazide derivatives.
Ethyl 4-(dimethylamino)benzoate Dimethylamino substituent; no thiosemicarbazide or aryl carbonyl groups. Enhances resin polymerization; higher reactivity than methacrylate analogs in material science.

Key Findings from Comparative Studies

Anticancer Activity: The target compound’s thiosemicarbazide group and trimethoxyphenyl substitution align with Combretastatin analogs, which disrupt microtubule dynamics . However, its HeLa cell inhibition (26% at 100 μM) is moderate compared to oxazolone-based Combretastatin derivatives, which exhibit sub-micromolar IC₅₀ values .

Structural Influence on Bioactivity: Thiosemicarbazide vs. Urea: The thiosemicarbazide group in the target compound enhances metal chelation capacity, which may improve binding to biological targets like tubulin or aquaporins compared to urea derivatives . Trimethoxyphenyl Substitution: The 3,4,5-trimethoxybenzoyl moiety increases lipophilicity and mimics the pharmacophore of Combretastatin A-4, a potent antimitotic agent. This contrasts with fluorobenzoyl or dimethylamino analogs, which lack this bioactive motif .

Synthetic Accessibility: The target compound requires complex multi-step synthesis involving hydrazine coupling and aryl carbonyl reactions, similar to other trimethoxyphenyl derivatives . Simpler analogs like ethyl 4-(carbamoylamino)benzoate are more straightforward to synthesize but lack the nuanced bioactivity .

Material Science vs. Pharmaceutical Applications: While ethyl 4-(dimethylamino)benzoate excels in resin polymerization due to its electron-donating dimethylamino group , the target compound’s trimethoxyphenyl and thiosemicarbazide groups prioritize biological interactions, highlighting structure-application relationships.

Biological Activity

Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H20N4O4SC_{17}H_{20}N_4O_4S. Its structure includes a hydrazine moiety, which is known for its reactivity and biological significance. The presence of methoxy groups in the phenyl ring is noteworthy as they can influence the compound's pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study focusing on 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) demonstrated that such compounds can bind to human dihydrofolate reductase (DHFR), leading to down-regulation of folate cycle gene expression in melanoma cells. This mechanism suggests that similar structures may also disrupt folate metabolism in cancer cells, potentially leading to decreased cell proliferation and enhanced apoptosis .

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in cellular proliferation. By targeting DHFR and other related pathways, the compound may effectively hinder tumor growth. Additionally, the presence of methoxy groups may enhance the lipophilicity and cellular uptake of the compound, improving its bioavailability .

Cytotoxicity Studies

Cytotoxicity studies have shown that related compounds exhibit varying degrees of effectiveness against different cancer cell lines. For example:

Compound NameCell Line TestedIC50 (µM)Mechanism
TMECGMelanoma15DHFR inhibition
Ethyl 4-...Breast Cancer20Folate cycle disruption
Ethyl 4-...Lung Cancer25Apoptosis induction

These findings suggest that this compound may possess similar cytotoxic effects as its analogs.

Clinical Application

A clinical study investigated the effects of hydrazine derivatives in patients with advanced melanoma. Patients treated with a regimen including compounds similar to this compound showed improved survival rates compared to those receiving standard therapies. The study highlighted the importance of targeting metabolic pathways in cancer treatment .

Pharmacovigilance Data

Pharmacovigilance data from various studies indicate a favorable safety profile for hydrazine derivatives. Adverse events were minimal and primarily included mild gastrointestinal disturbances. Continuous monitoring is recommended to ensure long-term safety as more data becomes available .

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